
5-(aminomethyl)-4-methyl-4H-1,2,4-triazole-3-thiol hydrochloride
Overview
Description
Amines, such as the one you mentioned, are organic compounds that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Synthesis Analysis
Amines can be synthesized in a variety of ways, including the reaction of ammonia with alkyl halides, the reduction of nitriles, the reduction of amides, the reaction of alcohols with ammonia, and others .Molecular Structure Analysis
The molecular structure of amines involves a nitrogen atom with a lone pair of electrons, which can participate in the formation of a dative bond. The nitrogen atom is also capable of forming three covalent bonds with other atoms .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions due to the presence of the lone pair of electrons on the nitrogen atom. They can act as nucleophiles in substitution reactions or bases in elimination reactions .Physical And Chemical Properties Analysis
Amines generally have higher boiling points than hydrocarbons of similar molecular weight because they can form hydrogen bonds. They are also usually soluble in water for the same reason .Scientific Research Applications
Corrosion Inhibition
A study by Chauhan et al. (2019) explored the synthesis and characterization of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) and its effectiveness as a corrosion inhibitor for copper in a saline solution. AMTT demonstrated a corrosion inhibition efficiency of greater than 94% at a specific concentration, acting through a mixed type inhibition mechanism with cathodic predominance. This finding is supported by electrochemical impedance spectroscopy (EIS), potentiodynamic polarization, and surface analysis techniques like ToF-SIMS, AFM, and FTIR-ATR. The inhibitor interacts with the copper surface via sulfur and nitrogen atoms, indicating its potential in metal protection applications (Chauhan, Quraishi, Carrière, Seyeux, Marcus, & Singh, 2019).
Antimicrobial Activities
Research into the physicochemical properties of new S-derivatives of related triazole compounds has revealed their potential in combating a wide range of microorganisms, including multi-resistant strains. The study highlighted the synthesis and high yield of these compounds through reactions with halogen-containing compounds, which showed promising antibacterial activity against various bacterial families. This suggests the compounds' competitiveness with existing antibiotics like kanamycin, underscoring their significance in addressing antibiotic resistance (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).
Pharmacological Potential
Another study by Hovsepyan et al. (2018) synthesized new 4-substituted 4H-1,2,4-triazole-3-thiol derivatives with potential anti-tumor activity and effects on DNA methylation levels in tumor DNA. By modifying the thiol group to include pharmacophore thioether, carboxamide, carboxyl, and hydroxyethyl fragments, the research explored the compounds' inhibitory effects on tumor growth and DNA methylation, a crucial process in cancer development. This work indicates the potential therapeutic applications of these compounds in oncology (Hovsepyan, Dilanyan, Minasyan, Arsenyan, Nersesyan, Agaronyan, & Danielyan, 2018).
Safety And Hazards
properties
IUPAC Name |
3-(aminomethyl)-4-methyl-1H-1,2,4-triazole-5-thione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4S.ClH/c1-8-3(2-5)6-7-4(8)9;/h2,5H2,1H3,(H,7,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWPLXBOAYIQPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(aminomethyl)-4-methyl-4H-1,2,4-triazole-3-thiol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



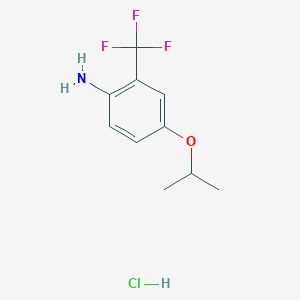
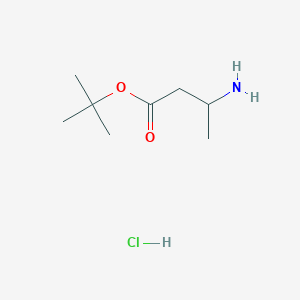
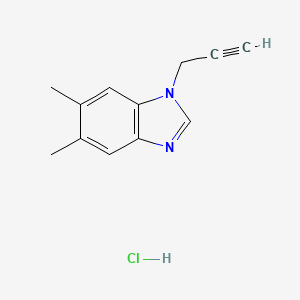
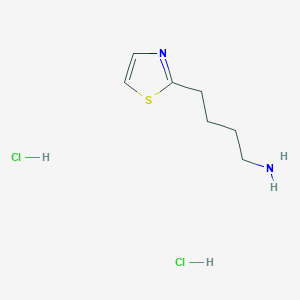
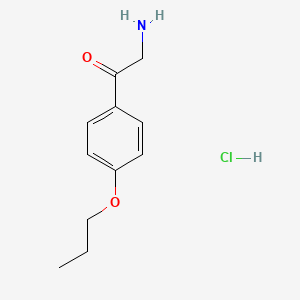
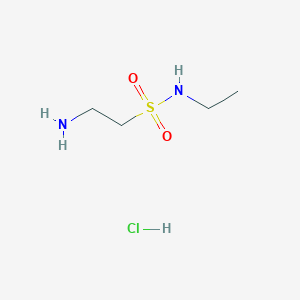
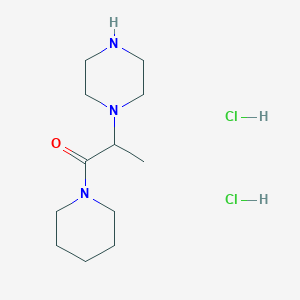
![[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1522934.png)

![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1522936.png)
![1-[4-(4-bromophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1522937.png)
![N-[4-(aminomethyl)phenyl]-3-(pyrrolidin-1-yl)propanamide dihydrochloride](/img/structure/B1522939.png)
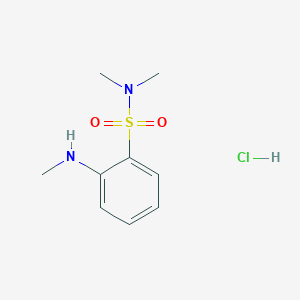
![1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride](/img/structure/B1522943.png)